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Compound of Interest

3-Amino-N,N-dimethylpiperidine-1-
Compound Name: )
carboxamide

Cat. No.: B113625

An In-depth Technical Guide to 3-Amino-N,N-dimethylpiperidine-1-carboxamide and its
Scaffolding Analogs

Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry,
present in numerous pharmaceutical agents.[1] This guide focuses on the specific derivative, 3-
Amino-N,N-dimethylpiperidine-1-carboxamide, a molecule of interest for its potential role as
a versatile building block in drug discovery. While a specific CAS number for the 4-amino
isomer is documented, the 3-amino isomer represents a more novel chemical entity. This
document provides a comprehensive overview of its chemical properties, a proposed synthetic
pathway, robust analytical methodologies, and its potential applications, grounded in the
broader context of piperidine carboxamide derivatives in pharmacology. Safety and handling
protocols are also detailed to ensure its responsible use in a research setting.

Chemical Identity and Physicochemical Properties

3-Amino-N,N-dimethylpiperidine-1-carboxamide is a substituted piperidine featuring a
primary amine at the 3-position and an N,N-dimethylcarboxamide group on the ring's nitrogen
atom. While a dedicated CAS number for this specific compound is not readily found in public
databases, its 4-amino isomer is registered under CAS Number 412356-47-9.[2][3] The
properties of the target 3-amino isomer can be derived from its structure.

Caption: Chemical structure of 3-Amino-N,N-dimethylpiperidine-1-carboxamide.
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Table 1: Physicochemical Properties

Property Value Source

Not available (4-amino isomer:
CAS Number [2][3]
412356-47-9)

Molecular Formula CsH17N30 [3]

Molecular Weight 171.24 g/mol [3]
3-amino-N,N-

IUPAC Name dimethylpiperidine-1-

carboxamide

Predicted to be a solid or oil at

Appearance
room temperature.

SMILES CN(C)C(=O)N1CCCC(CI)N [2]
MAAXXMKMMFYNQL-

InChl Key UHFFFAOYSA-N (for 4-amino [2]
isomer)

Proposed Synthesis and Manufacturing Insights

The synthesis of substituted 3-aminopiperidines is a well-documented field, often starting from
readily available chiral precursors like amino acids. A practical and efficient route to synthesize
the target compound, 3-Amino-N,N-dimethylpiperidine-1-carboxamide, can be logically
designed from commercially available N-Boc-3-aminopiperidine. This approach ensures
regioselectivity and high yields by protecting the reactive amino groups at different stages.

Rationale for Synthetic Strategy: The core challenge is the presence of two reactive nitrogen
atoms (the ring nitrogen and the 3-amino group). To selectively form the carboxamide at the 1-
position, the 3-amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an
ideal choice due to its stability under the conditions required for the subsequent reaction and its
straightforward removal under acidic conditions.
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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate

e Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-
aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of
starting material).

e Cooling: Cool the solution to 0°C using an ice bath.
o Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.
» Reagent Addition: Slowly add dimethylcarbamoy! chloride (1.2 eq) to the reaction mixture.

e Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

e Workup: Upon completion, quench the reaction with the addition of saturated aqueous
sodium bicarbonate solution. Separate the organic layer.

o Extraction: Extract the aqueous layer twice with DCM.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be
purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide (Final Product)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b113625?utm_src=pdf-body-img
https://www.benchchem.com/product/b113625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in DCM or 1,4-dioxane.

o Deprotection: Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in
dioxane.

o Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for the consumption
of starting material by TLC.

 Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess
acid and solvent.

 Purification: The resulting salt can be neutralized with a base (e.g., NaOH solution) and
extracted with an organic solvent to yield the free amine product, or it can be purified as the
salt.

Analytical Methodologies

Ensuring the identity, purity, and chiral integrity (if applicable) of the synthesized compound is
critical. High-Performance Liquid Chromatography (HPLC) is a primary method for this
analysis. Due to the lack of a strong chromophore in the target molecule, derivatization is often
required for sensitive UV detection.[4] Alternatively, detectors that do not rely on UV
absorbance, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry
(MS), can be employed.

Rationale for Analytical Choice: HPLC provides excellent separation and quantification
capabilities. For chiral compounds like many 3-aminopiperidine derivatives, chiral HPLC
columns are necessary to resolve enantiomers. Derivatization with an agent like benzoyl
chloride introduces a UV-active benzoyl group, allowing for sensitive detection and
guantification using standard HPLC-UV systems.[5]
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Caption: Workflow for the HPLC analysis of the target compound.

Protocol: HPLC Purity Analysis (Post-Derivatization)

o Derivatization:
o Dissolve a small amount of the target compound (~5 mg) in DCM.
o Add an excess of benzoyl chloride (2.0 eq) and a base like triethylamine (2.2 eq) at 0°C.
o Stir for 1 hour at room temperature.

o Quench the reaction, extract the derivatized product, and dry the solvent.
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e Sample Preparation:

o Accurately weigh the derivatized product and dissolve it in the mobile phase (e.qg.,
Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL).

o Filter the solution through a 0.45 um syringe filter before injection.

e HPLC Conditions:

[e]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).

o Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in
acetonitrile (B).

o Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm.

o Column Temperature: 30°C.
o Injection Volume: 10 pL.

e Analysis: The purity is determined by calculating the peak area percentage of the main
product peak relative to all other peaks in the chromatogram.

Applications in Drug Discovery and Medicinal
Chemistry

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, recognized
for its favorable pharmacokinetic properties and its ability to engage in crucial molecular
interactions with biological targets.[1][6]

o Structural Role: The rigid, chair-like conformation of the piperidine ring serves as an
excellent scaffold to orient functional groups in three-dimensional space for optimal binding
to protein targets.
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e Pharmacological Significance: Piperidine carboxamide derivatives have been successfully
developed as inhibitors for a wide range of targets. For instance, they have been
investigated as potent inhibitors of enzymes like ALK (Anaplastic Lymphoma Kinase) in
cancer therapy and as modulators of protein-protein interactions, such as with PCSK9 for
cholesterol management.[6][7]

o ADMET Properties: The carboxamide group can improve aqueous solubility and provides
hydrogen bond donor and acceptor sites, which are critical for target engagement and
favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6]
The N,N-dimethyl substitution on the carboxamide can further fine-tune solubility and

metabolic stability.

The title compound, with its primary amine at the 3-position, offers a valuable synthetic handle
for further elaboration, allowing for the creation of diverse chemical libraries for screening
against various therapeutic targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Amino-N,N-dimethylpiperidine-1-
carboxamide is not available, safety protocols can be established based on related
aminopiperidine and carboxamide compounds.[8][9] These compounds are generally classified
as irritants and may be harmful if swallowed or inhaled.

Table 2: Hazard and Precautionary Information Summary
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Category

Guideline

Reference

Hazard Statements

H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye
irritation. H335: May cause

respiratory irritation.

[110]

Personal Protective Equipment
(PPE)

Wear protective gloves,
protective clothing, and
eye/face protection (safety
goggles). Use in a well-
ventilated area or under a

chemical fume hood.

[8110]

Handling

Avoid contact with skin, eyes,
and clothing. Do not breathe
dust, fumes, or vapors. Wash
hands thoroughly after
handling.

[8]19]

First Aid (Eyes)

Rinse cautiously with water for
several minutes. Remove
contact lenses, if present and
easy to do. Continue rinsing
and seek immediate medical

attention.

[81[10]

First Aid (Skin)

Take off immediately all
contaminated clothing. Rinse
skin with plenty of water. If
irritation occurs, get medical

advice.

[10]

Storage

Store in a cool, dry, and well-
ventilated place. Keep the
container tightly closed and
store locked up. Store away
from strong oxidizing agents

and acids.

[8][°]
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Dispose of contents/container

to an approved waste disposal
Disposal plant in accordance with local, [10]

regional, and national

regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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